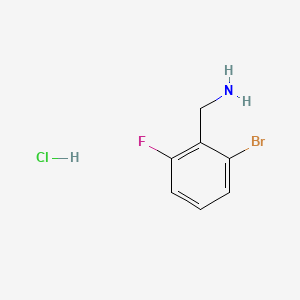

2-Bromo-6-fluorobenzylamine hcl

描述

属性

IUPAC Name |

(2-bromo-6-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN.ClH/c8-6-2-1-3-7(9)5(6)4-10;/h1-3H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGQVRTUTQKDNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 6 Fluorobenzylamine Hydrochloride

Precursor Synthesis Strategies for 2-Bromo-6-fluorinated Aromatic Systems

The efficient synthesis of 2-Bromo-6-fluorobenzylamine (B1280769) hydrochloride is highly dependent on the availability and synthesis of appropriately substituted 2-bromo-6-fluorinated aromatic precursors. Various strategies have been developed to introduce the bromo and fluoro groups with high regioselectivity.

Regioselective Halogenation Approaches

Achieving the desired 1-bromo-2-fluoro-6-substituted pattern on the benzene (B151609) ring requires careful control of halogenation reactions. The directing effects of existing substituents play a crucial role. For instance, in the synthesis of 2-bromo-6-fluoroaniline (B133542) from o-fluoroaniline, the fluorine atom and the amino group (or a protected form) guide the incoming bromine atom. One patented method involves the protection of the amino group in o-fluoroaniline as an amide, followed by bromination. wikipedia.org This ensures the correct placement of the bromine atom. Another approach involves the sulfonation of 2-fluoroaniline (B146934), followed by bromination and subsequent desulfonation, which also provides regiochemical control. wikipedia.org

Furthermore, the synthesis of 1-bromo-2-fluorobenzene, a related structural motif, can be achieved from o-bromoaniline through a diazotization reaction followed by a Schiemann-type reaction, demonstrating the utility of diazonium salt chemistry in regioselective fluorine introduction. sujataconsumer.com These examples highlight that the choice of starting material and the sequence of halogenation and functional group manipulations are key to successfully synthesizing the desired 2-bromo-6-fluorinated aromatic system.

Synthesis of 2-Bromo-6-fluorobenzaldehyde (B104081) Intermediates

2-Bromo-6-fluorobenzaldehyde is a critical intermediate for the synthesis of 2-Bromo-6-fluorobenzylamine. sigmaaldrich.comalfachemic.comatamanchemicals.comsigmaaldrich.com One effective synthetic route starts from 2-bromo-6-fluorotoluene. This method involves a free-radical bromination of the methyl group under light conditions, using hydrobromic acid and hydrogen peroxide to generate the bromine radical. This reaction forms 2-bromo-6-fluorobenzyl bromide. The subsequent step is a Kornblum oxidation, where the benzyl (B1604629) bromide is treated with dimethyl sulfoxide (B87167) (DMSO) to yield the final aldehyde product, 2-bromo-6-fluorobenzaldehyde. wikipedia.orgsigmaaldrich.com This two-step process offers high purity and conversion rates. wikipedia.org

Another reported, though more challenging, method involves the reaction of m-fluorobromobenzene with N,N-dimethylformamide (DMF) in the presence of strong bases like lithium diisopropylamide (LDA) at very low temperatures (-78°C). wikipedia.org

Table 1: Synthesis of 2-Bromo-6-fluorobenzaldehyde from 2-Bromo-6-fluorotoluene

| Step | Reactants | Reagents/Conditions | Product |

| 1. Bromination | 2-Bromo-6-fluorotoluene | Hydrobromic acid, Hydrogen peroxide, Light | 2-Bromo-6-fluorobenzyl bromide |

| 2. Oxidation | 2-Bromo-6-fluorobenzyl bromide | Dimethyl sulfoxide (DMSO), 70-100°C | 2-Bromo-6-fluorobenzaldehyde |

Preparation of Related Halogenated Benzonitrile Precursors

2-Bromo-6-fluorobenzonitrile (B1362393) serves as another important precursor. commonorganicchemistry.comnist.gov A common and efficient method for its synthesis is a Sandmeyer-type reaction starting from 2-amino-6-fluorobenzonitrile. commonorganicchemistry.comwikipedia.org In this process, the amino group is diazotized using sodium nitrite (B80452) and a strong acid, such as hydrobromic acid, at low temperatures (0°C). The resulting diazonium salt is then treated with a solution of copper(I) bromide to replace the diazonium group with a bromine atom, affording 2-bromo-6-fluorobenzonitrile in good yield. commonorganicchemistry.comwikipedia.org

An alternative route involves the conversion of 2-bromo-6-fluorobenzaldehyde into the nitrile. This can be achieved by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride in formic acid at elevated temperatures. wikipedia.org This transformation provides a direct link from the aldehyde intermediate to the nitrile precursor.

Table 2: Synthesis of 2-Bromo-6-fluorobenzonitrile

| Starting Material | Reagents/Conditions | Product | Yield |

| 2-Amino-6-fluorobenzonitrile | 1. Sodium nitrite, Hydrobromic acid, 0°C2. Copper(I) bromide, 50°C | 2-Bromo-6-fluorobenzonitrile | 70% commonorganicchemistry.comwikipedia.org |

| 2-Bromo-6-fluorobenzaldehyde | Hydroxylamine hydrochloride, Formic acid, 100°C | 2-Bromo-6-fluorobenzonitrile | Not specified wikipedia.org |

Methodologies for 2-Bromo-6-fluoroaniline Synthesis

2-Bromo-6-fluoroaniline is a valuable intermediate, particularly as a precursor for various pharmaceuticals. wikipedia.orgchemicalbook.com There are two primary synthetic routes reported in the literature. wikipedia.org The first route utilizes 2-bromo-6-fluorobenzoic acid as the starting material. Through a Curtius or a similar rearrangement reaction involving reagents like sodium azide (B81097) in the presence of strong acid, the carboxylic acid is converted into the corresponding aniline. wikipedia.org However, the high cost of the starting material and the use of explosive sodium azide can be drawbacks for large-scale production. wikipedia.org

A more industrially viable route starts from the readily available o-fluoroaniline. wikipedia.org In this method, the amino group of o-fluoroaniline is first protected, commonly as an acetamide (B32628) by reacting it with acetyl chloride in the presence of a base like triethylamine (B128534). The resulting N-(2-fluorophenyl)acetamide is then brominated. The final step is the deprotection of the amino group to yield 2-bromo-6-fluoroaniline. wikipedia.org Another patented approach starting from 2-fluoroaniline involves sulfonation followed by bromination and desulfonation to achieve the desired product. wikipedia.org

Amination Pathways to 2-Bromo-6-fluorobenzylamine

With the key aldehyde precursor in hand, the final step is the introduction of the amine functionality to form 2-Bromo-6-fluorobenzylamine.

Reductive Amination of Corresponding Aldehydes

Reductive amination is the most direct and widely used method for converting 2-bromo-6-fluorobenzaldehyde into 2-bromo-6-fluorobenzylamine. This one-pot reaction involves the initial formation of an imine by reacting the aldehyde with an ammonia (B1221849) source, which is then reduced in situ to the desired primary amine.

A variety of reagents can be employed for this transformation. A common laboratory method uses an ammonia source like ammonium (B1175870) formate (B1220265) in methanol. vwr.com The reduction of the intermediate imine can be catalyzed by transition metals. For instance, an iridium-based catalyst, [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl], has been shown to be effective for this type of reaction. vwr.com Other reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are also standard for reducing the imine intermediate. merckmillipore.com

The general procedure involves dissolving the aldehyde in a suitable solvent, adding the ammonia source and the reducing agent or catalyst system, and allowing the reaction to proceed. vwr.com Following the reaction, the product, 2-bromo-6-fluorobenzylamine, is isolated. To obtain the final hydrochloride salt, the purified amine is treated with hydrochloric acid. vwr.comsigmaaldrich.com

Table 3: Illustrative Reductive Amination of an Aldehyde

| Reactant | Reagents/Conditions | Product |

| Carbonyl Compound (e.g., 2-Bromobenzaldehyde) | Iridium Catalyst (Ir1), Ammonium formate, Methanol, 37°C | Corresponding Benzylamine (B48309) (e.g., 2-Bromobenzylamine) |

Reduction of Oximes and Nitriles to Primary Amines

A prominent strategy for the synthesis of primary amines like 2-bromo-6-fluorobenzylamine involves the reduction of corresponding oximes and nitriles.

The reduction of nitriles is a well-established method for preparing primary amines. chemguide.co.uk This transformation can be accomplished using various reducing agents. Catalytic hydrogenation is often the most economical approach, employing catalysts like Raney nickel, palladium black, or platinum dioxide. wikipedia.org For instance, ethanenitrile can be reduced to ethylamine (B1201723) using hydrogen gas in the presence of a palladium catalyst. chemguide.co.uk Non-catalytic methods are also effective and include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether, followed by an acidic workup. chemguide.co.ukstudymind.co.uklibretexts.org Other reagents like diborane (B8814927) and sodium in alcohol can also be utilized. wikipedia.org

Oximes, derived from the reaction of a carbonyl compound with hydroxylamine hydrochloride, serve as another important precursor to amines. encyclopedia.pub The catalytic hydrogenation of oximes can lead to either amines or hydroxylamines, depending on the catalyst and reaction conditions. encyclopedia.pub For example, palladium on carbon (Pd/C) catalysts are known to facilitate the hydrogenation of oximes to primary amines. mdpi.com

Table 1: Comparison of Reducing Agents for Nitrile and Oxime Reduction

| Precursor | Reducing Agent/Catalyst | Product | Key Features |

| Nitrile | Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) wikipedia.org | Primary Amine | Economical for large-scale production. wikipedia.org |

| Nitrile | Lithium Aluminum Hydride (LiAlH₄) studymind.co.uklibretexts.org | Primary Amine | Strong reducing agent, effective for a wide range of nitriles. studymind.co.uklibretexts.org |

| Oxime | Palladium on Carbon (Pd/C) mdpi.com | Primary Amine | Effective for the conversion of oximes to amines. mdpi.com |

| Oxime | Platinum-based catalysts encyclopedia.pub | Hydroxylamine or Amine | Selectivity can be controlled by reaction conditions. encyclopedia.pub |

Nucleophilic Substitution Approaches for Benzylamine Formation

The formation of benzylamines can also be achieved through nucleophilic substitution reactions on benzyl halides. A common method is the reaction of a benzyl halide with ammonia, a process known as ammonolysis, which leads to the formation of a primary amine. youtube.com

Another approach involves the in-situ oxidation of benzyl halides followed by reductive amination. For example, benzyl halides can be oxidized with N-methylmorpholine N-oxide (NMO) to form an aldehyde in situ, which then undergoes reductive amination with an amine in the presence of a reducing agent like sodium borohydride to yield the corresponding N-alkylated amine. rsc.org This one-pot procedure can be enhanced by using ultrasound irradiation and a montmorillonite (B579905) K-10 catalyst. rsc.org

Palladium-catalyzed amination of aryl halides also presents a powerful tool for the synthesis of benzylamines. cmu.edu For example, the reaction of benzylamine with 4-chlorotoluene (B122035) can be achieved using a palladium catalyst. cmu.edu The choice of ligand is crucial for the success of these reactions. cmu.edu

Hydrochloride Salt Formation Protocols

Amines readily form salts when reacted with strong acids like hydrochloric acid (HCl). youtube.comoxfordreference.com This reaction involves the protonation of the basic amine group by the acid, resulting in the formation of an ammonium salt. oxfordreference.comualberta.ca The resulting hydrochloride salt is an ionic compound. youtube.com

The formation of hydrochloride salts is a common practice in the pharmaceutical industry as it often increases the water solubility and bioavailability of drug molecules. spectroscopyonline.com These salts are typically crystalline solids that are readily soluble in water. oxfordreference.com The process can be reversed by the addition of a strong base, which liberates the free amine. oxfordreference.comualberta.ca

For the preparation of a hydrochloride salt, the amine can be dissolved in a suitable solvent, and then an aqueous or gaseous solution of HCl is added. sciencemadness.org The salt often precipitates from the solution and can be isolated by filtration. spectroscopyonline.com The use of trialkylsilyl chlorides for the in-situ generation of hydrochloric acid can be advantageous in cases where anhydrous conditions are required. google.com

Table 2: General Properties of Amine Hydrochloride Salts

| Property | Description | Reference |

| Formation | Reaction of an amine with hydrochloric acid. youtube.comoxfordreference.com | youtube.comoxfordreference.com |

| Chemical Nature | Ionic compound, consisting of a positively charged ammonium ion and a chloride anion. youtube.com | youtube.com |

| Physical State | Typically crystalline solids. oxfordreference.com | oxfordreference.com |

| Solubility | Generally soluble in water. oxfordreference.comspectroscopyonline.com | oxfordreference.comspectroscopyonline.com |

| Reversibility | The free amine can be regenerated by treatment with a strong base. oxfordreference.comualberta.ca | oxfordreference.comualberta.ca |

Catalytic Systems in the Synthesis of Substituted Benzylamines

Catalysis plays a pivotal role in the modern synthesis of substituted benzylamines, offering efficient and selective routes. Both transition metal catalysis and biocatalysis have emerged as powerful strategies.

Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium, rhodium, and iridium, are extensively used to catalyze the synthesis of benzylamines. Palladium-catalyzed amination of aryl halides is a widely employed method. cmu.eduacs.orgorganic-chemistry.org These reactions often utilize phosphine (B1218219) ligands to facilitate the coupling of an amine with an aryl halide. nih.gov For instance, palladium complexes can catalyze the reaction of primary aliphatic amines with aryl chlorides to afford aryl(alkyl)amine products. cmu.edu

Rhodium catalysts have been utilized in the annulation of primary benzylamines with α-diazo ketones to produce isoquinolines. acs.orgacs.org Rhodium-catalyzed addition of benzamide (B126) C-H bonds to N-sulfonyl aldimines also provides a route to branched amine products. nih.govnih.gov

Iridium complexes, particularly those with chiral ligands, are effective for the asymmetric hydrogenation of imines, leading to chiral amines. rsc.orgnih.govacs.org

Biocatalytic Routes for Amine Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative for amine synthesis. Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. google.comdiva-portal.org

Benzylamine transaminases have been identified and utilized for the synthesis of various benzylamine derivatives. google.comnih.gov These enzymes can exhibit broad substrate tolerance, accepting a range of substituted benzaldehydes. nih.gov The reaction equilibrium can often be driven towards product formation by using a co-substrate that is converted into a non-inhibitory byproduct. nih.gov For instance, ω-transaminases have been used to aminate benzaldehyde (B42025) and its analogs, with an additional cofactor recycling system often being essential to drive the reaction to completion. nih.gov

Stereoselective Synthesis of Chiral Halogenated Benzylamine Analogues

The synthesis of enantiomerically pure chiral amines is of great importance in the pharmaceutical industry. Asymmetric hydrogenation of prochiral imines is one of the most direct methods to obtain chiral amines. nih.govacs.org This approach often employs transition metal catalysts with chiral ligands.

Iridium complexes bearing chiral phosphino-oxazoline ligands have proven to be highly effective for the asymmetric hydrogenation of N-aryl imines, yielding chiral amines with high enantioselectivity. nih.gov Ruthenium catalysts have also been used for the asymmetric reduction of imines. rsc.org For example, cationic ruthenium diamine catalysts can reduce seven-membered cyclic imines to the corresponding optically active amines in high enantiomeric excess. rsc.org

Nickel-catalyzed asymmetric hydrogenation of oximes has also emerged as a promising method for producing chiral hydroxylamines, which can be further converted to chiral amines. nature.comincatt.nl This method has shown excellent results with high yields and enantiomeric excess. nature.com

Palladium-catalyzed kinetic resolution of racemic benzylamines via enantioselective C-H cross-coupling offers another route to both chiral benzylamines and their ortho-arylated derivatives with high enantiomeric purity. chu-lab.org

Table 3: Catalytic Systems for Stereoselective Amine Synthesis

| Catalytic System | Transformation | Key Features | Reference |

| Iridium/Chiral Phosphino-oxazoline | Asymmetric Hydrogenation of Imines | High enantioselectivity for N-aryl imines. nih.gov | nih.gov |

| Ruthenium/Chiral Diamine | Asymmetric Reduction of Cyclic Imines | Produces optically active cyclic amines with high ee. rsc.org | rsc.org |

| Nickel/Chiral Ligand | Asymmetric Hydrogenation of Oximes | High yields and enantiomeric excess for chiral hydroxylamines. nature.com | nature.com |

| Palladium/Chiral Ligand | Kinetic Resolution of Benzylamines | Provides both chiral benzylamines and ortho-arylated products. chu-lab.org | chu-lab.org |

Reactivity and Transformational Chemistry of 2 Bromo 6 Fluorobenzylamine Hydrochloride

Nucleophilic Reactivity of the Benzylamino Moiety

The primary amine of 2-bromo-6-fluorobenzylamine (B1280769) hydrochloride is a potent nucleophile, capable of engaging in a wide array of bond-forming reactions. These transformations provide access to a variety of nitrogen-containing compounds.

The primary amine of 2-bromo-6-fluorobenzylamine can be readily alkylated to form secondary and tertiary amines. This transformation typically involves the reaction of the amine with an alkyl halide in the presence of a base to neutralize the hydrohalic acid byproduct. The choice of base and reaction conditions can influence the extent of alkylation. The use of a mild base and a stoichiometric amount of the alkylating agent can favor the formation of the mono-alkylated product. Conversely, stronger bases and an excess of the alkylating agent will drive the reaction towards the di-alkylated tertiary amine. A competitive deprotonation/protonation strategy using the amine hydrobromide salt and an alkyl bromide can also be employed to achieve selective mono-alkylation. researchgate.net

Table 1: Representative N-Alkylation Reactions of Primary Amines

| Amine Substrate | Alkylating Agent | Base | Solvent | Product Type | Reference |

| Benzylamine (B48309) | Alkyl Halide | Cesium Carbonate | - | Secondary Amine | georgiasouthern.edu |

| Primary Amine | Alkyl Bromide | Various | Various | Secondary Amine | researchgate.net |

| 2,6-Dibromopyridine | Methylamine | - | - | Secondary Amine | researchgate.net |

This table presents generalized conditions for N-alkylation reactions of primary amines, which are expected to be applicable to 2-bromo-6-fluorobenzylamine hydrochloride.

The nucleophilic nitrogen of 2-bromo-6-fluorobenzylamine hydrochloride can readily attack the electrophilic carbonyl carbon of acyl chlorides, leading to the formation of stable amide derivatives. researchgate.nethud.ac.ukgoogle.comorgsyn.org This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the hydrogen chloride generated during the reaction. ekb.eg Similarly, reaction with sulfonyl chlorides yields sulfonamides, a functional group of significant interest in medicinal chemistry. ucl.ac.uknih.gov The synthesis of sulfonamides can be achieved by reacting the amine with a sulfonyl chloride in the presence of a base.

Table 2: General Conditions for Acylation and Sulfonamide Formation

| Reaction Type | Electrophile | Base | Solvent | Product | Reference |

| Acylation | Acyl Chloride | Triethylamine/Pyridine | Dichloromethane | Amide | google.comekb.eg |

| Sulfonamidation | Sulfonyl Chloride | Triethylamine/Pyridine | Dichloromethane | Sulfonamide |

This table outlines typical conditions for the synthesis of amides and sulfonamides from primary amines, which are presumed to be applicable to 2-bromo-6-fluorobenzylamine hydrochloride.

The benzylamino group of 2-bromo-6-fluorobenzylamine hydrochloride can participate in aza-Michael additions to electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds or nitriles. ucl.ac.ukresearchgate.netnih.gov This conjugate addition reaction leads to the formation of β-amino compounds. The reaction can be catalyzed by various catalysts, including molecular iodine or copper complexes, and is often performed at room temperature. ucl.ac.uknih.gov

The primary amine of 2-bromo-6-fluorobenzylamine hydrochloride can be converted to a guanidine (B92328) moiety through a process known as guanidination. This can be achieved by reacting the amine with a guanidinylating agent, such as 1H-pyrazole-1-carboxamidine. researchgate.netfishersci.pt Guanidination is a valuable transformation as the guanidinium (B1211019) group is a common feature in biologically active molecules. The conversion of lysine (B10760008) residues in proteins to homoarginine via guanidination is a well-established technique in proteomics. nih.govresearchgate.net

Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom on the aromatic ring of 2-bromo-6-fluorobenzylamine hydrochloride provides a versatile handle for the construction of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl structures. nih.govgoogle.comlibretexts.org This reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. researchgate.net The 2-bromo-6-fluorobenzylamine hydrochloride is an excellent candidate for this reaction, where the bromine atom can be coupled with a variety of aryl or heteroaryl boronic acids to generate more complex molecular scaffolds. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. libretexts.orgresearchgate.net The unprotected primary amine at the ortho position can be challenging in some cases, but successful couplings of unprotected ortho-bromoanilines have been reported. nih.govresearchgate.net

Table 3: Key Components of the Suzuki-Miyaura Coupling Reaction

| Component | Function | Examples | Reference |

| Palladium Catalyst | Facilitates oxidative addition and reductive elimination | Pd(PPh₃)₄, Pd(OAc)₂, CataCXium A Pd G3 | nih.govresearchgate.net |

| Ligand | Stabilizes the palladium center and influences reactivity | Phosphines (e.g., SPhos, XPhos) | researchgate.net |

| Base | Activates the organoboron species | K₂CO₃, Cs₂CO₃, K₃PO₄ | researchgate.net |

| Organoboron Reagent | Provides the coupling partner | Arylboronic acids, boronic esters | researchgate.net |

This table summarizes the essential components for a Suzuki-Miyaura coupling, which would be relevant for the transformation of 2-bromo-6-fluorobenzylamine hydrochloride.

Buchwald-Hartwig Amination and Other C-N Bond Formations

The presence of a bromine atom on the aromatic ring of 2-bromo-6-fluorobenzylamine hydrochloride makes it a suitable substrate for palladium-catalyzed C-N bond formation reactions, most notably the Buchwald-Hartwig amination. This reaction is a powerful tool for the synthesis of arylamines from aryl halides. In the context of 2-bromo-6-fluorobenzylamine, the aminomethyl group would typically require protection prior to its use in a Buchwald-Hartwig reaction to prevent self-coupling or other side reactions. Alternatively, the hydrochloride salt could be used directly under basic conditions that would both deprotonate the benzylammonium ion and facilitate the catalytic cycle.

While specific examples of Buchwald-Hartwig amination on 2-bromo-6-fluorobenzylamine are not extensively documented in publicly available literature, the principles of this reaction are well-established for a wide range of aryl bromides. A typical reaction would involve the coupling of N-protected 2-bromo-6-fluorobenzylamine with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

A notable application of 2-bromo-6-fluorobenzylamine in a palladium-catalyzed reaction is its use in a multicomponent cascade reaction to synthesize benzopyrrolizidine derivatives. chemicalbook.commolaid.com This transformation, while more complex than a simple C-N bond formation, inherently involves the creation of new carbon-nitrogen bonds under palladium catalysis, showcasing the utility of this building block in advanced synthetic sequences. The cascade nature of this reaction implies a series of intramolecular and intermolecular events, which likely includes an initial C-N bond formation reminiscent of a Buchwald-Hartwig type process.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Reference |

| 2-Bromo-6-fluorobenzylamine | Various | Palladium catalyst | Benzopyrrolizidine derivatives | chemicalbook.commolaid.com |

This table represents a generalized transformation based on the available literature. Specific reaction conditions and yields would be dependent on the other components of the multicomponent reaction.

Sonogashira and Heck Coupling Opportunities

The carbon-bromine bond in 2-bromo-6-fluorobenzylamine hydrochloride also presents an opportunity for the formation of new carbon-carbon bonds through other palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck couplings.

The Sonogashira coupling would involve the reaction of 2-bromo-6-fluorobenzylamine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction would yield a 2-(alkynyl)-6-fluorobenzylamine derivative, a valuable intermediate for the synthesis of various heterocyclic compounds and functional materials. As with the Buchwald-Hartwig amination, protection of the aminomethyl group would likely be necessary to prevent side reactions with the catalyst or other reagents.

The Heck coupling offers another avenue for C-C bond formation, where 2-bromo-6-fluorobenzylamine would be reacted with an alkene in the presence of a palladium catalyst and a base. This would result in the formation of a styrenyl-type derivative, where the double bond is introduced at the 2-position of the benzylamine ring.

| Coupling Reaction | Coupling Partner | Potential Product Structure |

| Sonogashira | Terminal Alkyne (R-C≡CH) | 2-(Alkynyl)-6-fluorobenzylamine |

| Heck | Alkene (CH₂=CHR) | 2-(Alkenyl)-6-fluorobenzylamine |

This table illustrates the expected products from these coupling reactions based on established chemical principles.

Reactions of the Fluorine Substituent

The fluorine atom in 2-bromo-6-fluorobenzylamine is generally less reactive than the bromine atom in the context of palladium-catalyzed cross-coupling reactions. However, it can participate in nucleophilic aromatic substitution (SNAᵣ) reactions under certain conditions. For an SNAᵣ reaction to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups, and the reaction is usually promoted by strong nucleophiles.

In 2-bromo-6-fluorobenzylamine, the electron-withdrawing character of the bromine atom and the aminomethyl group (in its protonated or a derivatized form) can influence the reactivity of the fluorine atom. However, displacement of the ortho-bromine atom is generally more facile in metal-catalyzed processes. Nucleophilic substitution of the fluorine atom would likely require harsh reaction conditions and a strong nucleophile. For instance, reaction with a strong nucleophile like an alkoxide or an amide could potentially lead to the substitution of the fluorine atom, although competitive reactions at the bromine site would be a significant consideration.

Metal-Halogen Exchange Reactions for Advanced Functionalization

Metal-halogen exchange is a powerful technique for the functionalization of aryl halides. In the case of 2-bromo-6-fluorobenzylamine, the bromine atom can be selectively exchanged with a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures. This would generate a highly reactive aryllithium intermediate.

The resulting lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 2-position. For example, reaction with carbon dioxide would yield a carboxylic acid, while reaction with an aldehyde or ketone would produce a secondary or tertiary alcohol, respectively. This approach offers a complementary strategy to palladium-catalyzed cross-coupling reactions for the elaboration of the 2-bromo-6-fluorobenzylamine scaffold. The fluorine atom is generally unreactive towards organolithium reagents under the conditions typically employed for bromine-lithium exchange. The aminomethyl group would need to be appropriately protected (e.g., as a carbamate) to be compatible with the strongly basic and nucleophilic organolithium reagents.

| Reactant | Reagents | Intermediate | Electrophile (E⁺) | Final Product |

| N-Protected 2-Bromo-6-fluorobenzylamine | 1. Organolithium (e.g., n-BuLi) | 2-Lithio-6-fluorobenzylamine derivative | 2. E⁺ | 2-Substituted-6-fluorobenzylamine derivative |

This table outlines the general pathway for functionalization via metal-halogen exchange.

Strategic Utility of 2 Bromo 6 Fluorobenzylamine Hydrochloride As a Versatile Synthetic Intermediate

Construction of Novel Heterocyclic Scaffolds

The strategic placement of bromo, fluoro, and aminomethyl functional groups on the benzene (B151609) ring suggests that 2-bromo-6-fluorobenzylamine (B1280769) hydrochloride could serve as a versatile precursor for a variety of cyclization reactions to form heterocyclic systems. The bromine atom can participate in cross-coupling reactions, the fluorine atom can influence electronic properties and metabolic stability, and the benzylamine (B48309) moiety provides a nucleophilic site and a point of attachment. However, specific examples of its use to construct the following heterocyclic systems are not prominently featured in the reviewed literature.

Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

There is no readily available scientific literature that details a synthetic route starting from 2-bromo-6-fluorobenzylamine hydrochloride for the construction of pyrrolo[2,3-d]pyrimidine derivatives.

Formation of Oxazole (B20620) and Isoindoline-1,3-dione Architectures

Similarly, the use of 2-bromo-6-fluorobenzylamine hydrochloride as a key starting material for the synthesis of oxazole or isoindoline-1,3-dione frameworks is not described in the available research.

Development of Benzimidazole and Other Nitrogen-Containing Heterocycles

The direct application of 2-bromo-6-fluorobenzylamine hydrochloride in the synthesis of benzimidazoles or other related nitrogen-containing heterocycles has not been reported in the surveyed scientific literature.

Synthesis of Xanthine (B1682287) Derivatives

No specific synthetic methods employing 2-bromo-6-fluorobenzylamine hydrochloride for the preparation of xanthine derivatives are documented in the available literature.

Role in the Synthesis of Complex Organic Molecules

While 2-bromo-6-fluorobenzylamine hydrochloride is classified as an intermediate for pharmaceuticals, specific examples of its incorporation into larger, complex organic molecules are not detailed in the public domain research. Its derivatives, such as N-alkylated versions, are also available, indicating its potential use as a foundational piece in multi-step synthetic campaigns.

| Derivative | CAS Number | Molecular Formula |

| N,N-Diethyl 2-bromo-6-fluorobenzylamine | 1355246-95-5 | C₁₁H₁₅BrFN |

| N-Cyclopentyl 2-bromo-6-fluorobenzylamine | 827328-91-6 | C₁₂H₁₅BrFN |

| N-Isopropyl 2-bromo-6-fluorobenzylamine | 1152498-80-0 | C₁₀H₁₃BrFN |

| N-Isobutyl 2-bromo-6-fluorobenzylamine | 1355247-08-3 | C₁₁H₁₅BrFN |

Application in Organometallic Chemistry and Coordination Compound Synthesis

While information on the direct use of 2-bromo-6-fluorobenzylamine hydrochloride is limited, related structures have been explored in the context of coordination chemistry. For instance, N-isobutyl 2-bromo-6-fluorobenzylamine, a derivative, is noted for its potential to act as a ligand. In such applications, the nitrogen atom of the benzylamine can coordinate to a metal center. The presence of the halogen substituents (bromo and fluoro) can modulate the electronic properties and steric bulk of the resulting metal complex, potentially influencing its catalytic activity, stability, or other physicochemical properties.

Ligand Design for Extended Metal Atom Chains (EMACs) and Other Complexes

The design and synthesis of ligands that can support the formation of multinuclear metal complexes, such as Extended Metal Atom Chains (EMACs), is a challenging area of inorganic chemistry. These complexes, characterized by a linear arrangement of metal atoms with direct metal-metal bonds, exhibit unique magnetic and electronic properties. The specific geometry and electronic nature of the ligand are crucial for stabilizing these delicate structures.

While direct evidence for the use of 2-bromo-6-fluorobenzylamine hydrochloride in EMACs is not prevalent in the reviewed literature, the analogous compound, 2-bromo-N,N-dimethylbenzylamine, has been successfully employed in the synthesis of metal carbonyl complexes. scialert.netresearchgate.net In these studies, the ligand coordinates to molybdenum (Mo) and tungsten (W) centers through its nitrogen atom, acting as a monodentate ligand. scialert.netresearchgate.net This demonstrates the capability of the benzylamine scaffold to participate in ligand-metal interactions.

Furthermore, research into the synthesis of 2,6-diaminopyridine (B39239) (DAm1) and 2-bromo-6-methylaminopyridine (Am1) ligands highlights the utility of related bromo-substituted aromatic amines in creating ligands for EMACs. georgiasouthern.edu These ligands are designed to bind to metal ions and facilitate the linear alignment necessary for EMAC formation. georgiasouthern.edu The successful synthesis of these compounds suggests that 2-bromo-6-fluorobenzylamine could similarly be functionalized to create ligands with the potential to stabilize EMACs and other novel metal complexes. The presence of the fluorine atom could also be exploited to fine-tune the electronic properties of the resulting ligands and their metal complexes.

Precursor for Metal-Organic Framework (MOF) Ligands

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters connected by organic ligands. The properties of MOFs, including their pore size, shape, and functionality, are dictated by the nature of the metal and the organic linker. The development of new organic linkers is therefore a key aspect of MOF design.

While there is no direct mention in the searched literature of 2-bromo-6-fluorobenzylamine hydrochloride being used as a precursor for MOF ligands, its structural motifs are found in compounds used for creating functional materials. The development of novel precursors is a critical step in engineering new materials, including porous materials like MOFs. polytechnique.edu The bifunctional nature of 2-bromo-6-fluorobenzylamine, with its reactive amine group and the potential for cross-coupling reactions at the bromine site, makes it a promising candidate for the synthesis of new MOF linkers. The amine group can be readily modified to introduce other coordinating groups, while the bromo-fluoro-substituted phenyl ring provides a rigid scaffold.

Integration into Functional Materials Precursors

The synthesis of precursors is a fundamental aspect of materials science, enabling the creation of materials with tailored properties. polytechnique.edu Functional materials, which possess specific optical, electronic, or magnetic properties, are often derived from carefully designed molecular precursors.

2-Bromo-6-fluorobenzaldehyde (B104081), a closely related compound, has been utilized in the self-assembly of macromolecules to fabricate nanostructures. ossila.com For instance, it has been used to assemble a semiconducting thienoisoindigo-based nanowire through halogen and chalcogen bonding, demonstrating the role of halogenated aromatic compounds in directing the formation of functional materials. ossila.com This suggests that 2-bromo-6-fluorobenzylamine hydrochloride could also serve as a precursor for functional materials, with the amine group offering a site for polymerization or grafting onto other material surfaces. The development of molecules and precursors for functional materials often involves organic synthesis to create building blocks with specific functionalities for applications in thin films, porous materials, and systems of biological interest. polytechnique.edu

Precursor in the Development of Radiolabelled Compounds (e.g., 18F-PET Tracers)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers, which are molecules labeled with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F). The development of new ¹⁸F-labeled PET tracers is crucial for advancing the diagnosis and understanding of various diseases.

The synthesis of ¹⁸F-labeled compounds often involves the nucleophilic substitution of a suitable leaving group, such as bromine, with [¹⁸F]fluoride. While the direct use of 2-bromo-6-fluorobenzylamine hydrochloride as a precursor for ¹⁸F-PET tracers is not explicitly detailed, the principle of using bromo-substituted aromatic compounds as precursors for radiofluorination is well-established. nih.gov For example, the radiosynthesis of [¹⁸F]PBR06, a PET ligand for the translocator protein (TSPO), has been achieved using a brominated precursor. researchgate.net

Advanced Analytical Characterization of 2 Bromo 6 Fluorobenzylamine Hydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 2-Bromo-6-fluorobenzylamine (B1280769) HCl, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For 2-Bromo-6-fluorobenzylamine HCl, the spectrum would show distinct signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, and the ammonium (B1175870) (NH₃⁺) protons. The aromatic region would display a complex multiplet pattern due to spin-spin coupling between the three adjacent protons and coupling to the fluorine atom. The benzylic protons would likely appear as a singlet or a narrowly split multiplet, shifted downfield due to the adjacent electronegative nitrogen atom. The ammonium protons are often broad and may exchange with solvent protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. docbrown.info For this compound, seven distinct signals are expected: one for the benzylic carbon and six for the aromatic carbons. The carbon atoms bonded to bromine and fluorine (C2 and C6) would show characteristic shifts, with the C-F carbon signal being split due to one-bond ¹³C-¹⁹F coupling. The chemical shifts are influenced by the electronegativity of the substituents. docbrown.info

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. sdsu.edu The ¹⁹F NMR spectrum of this compound would exhibit a single resonance, likely a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring. The chemical shift provides a sensitive probe of the electronic environment around the fluorine atom. rsc.orgspectrabase.com

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for 2-Bromo-6-fluorobenzylamine

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | |||

| Aromatic CH | 7.1 - 7.6 | m | Complex pattern due to H-H and H-F coupling. |

| CH₂ | ~4.1 | s or t | Shifted downfield by the adjacent NH₃⁺ group. |

| NH₃⁺ | 8.5 - 9.5 | br s | Broad signal, chemical shift is concentration and solvent dependent. |

| ¹³C | |||

| C-Br | ~120 | d | |

| C-F | ~160 | d | Large one-bond J-coupling (¹JCF) of ~250 Hz. |

| Aromatic CH | 115 - 140 | m | |

| C-CH₂ | ~135 | m | Quaternary carbon. |

| CH₂ | ~40 | t | |

| ¹⁹F | |||

| Ar-F | -110 to -115 | m | Coupled to ortho and meta protons. |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual values may vary based on solvent and experimental conditions.

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. bas.bgyoutube.com

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the adjacent aromatic protons, confirming their relative positions on the benzene (B151609) ring. It would not show correlations to the isolated benzylic CH₂ group unless there was coupling to the NH₃⁺ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu An HSQC spectrum would definitively link the proton signals of the benzylic CH₂ and the aromatic CHs to their corresponding carbon signals in the ¹³C spectrum.

From the benzylic CH₂ protons to the aromatic carbons C1, C2, and C6, confirming the attachment of the aminomethyl group to the ring.

From the aromatic protons to neighboring carbons, helping to assign the specific positions of the substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of the molecule. nih.gov For 2-Bromo-6-fluorobenzylamine, the protonated molecular ion [M+H]⁺ would be observed. A key feature in the mass spectrum would be the isotopic pattern characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways would involve the loss of the aminomethyl group or cleavage of the carbon-bromine bond.

Table 2: Predicted HRMS Data for 2-Bromo-6-fluorobenzylamine

| Ion | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Notes |

| [M+H]⁺ | C₇H₈BrFN⁺ | 203.9822 | 205.9801 | Molecular ion |

| [M-NH₂]⁺ | C₇H₅BrF⁺ | 186.9556 | 188.9536 | Loss of the amino group |

| [M-CH₂NH₂]⁺ | C₆H₄BrF⁺ | 173.9400 | 175.9379 | Loss of the aminomethyl radical |

| [C₇H₇FN]⁺ | C₇H₇FN⁺ | 124.0557 | 124.0557 | Loss of Bromine radical |

Note: The listed m/z values are for the monoisotopic masses.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. chemicalbook.com The IR spectrum of this compound would be expected to show several characteristic absorption bands. As a hydrochloride salt, the primary amine exists as an ammonium (NH₃⁺) group, which has distinct stretching and bending vibrations.

An ATR-IR spectrum of the related compound 4-Bromo-2-fluorobenzylamine hydrochloride shows characteristic peaks that can be used for comparison. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 2800 | N-H stretch | R-NH₃⁺ (Ammonium ion) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 3000 - 2850 | C-H stretch | Aliphatic C-H (in CH₂) |

| ~1600 & ~1475 | C=C stretch | Aromatic ring |

| 1610 - 1550 | N-H bend | R-NH₃⁺ (Ammonium ion) |

| 1270 - 1200 | C-F stretch | Aryl-F |

| 690 - 515 | C-Br stretch | Aryl-Br |

Note: These are typical ranges and the exact positions can vary.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

Furthermore, it would reveal the details of the crystal packing and intermolecular interactions. rsc.org Key insights would include the hydrogen bonding network between the ammonium (NH₃⁺) group and the chloride anion (Cl⁻), as well as potential non-covalent interactions involving the bromine and fluorine atoms, such as halogen bonding or dipole-dipole interactions. This information is invaluable for understanding the solid-state properties of the compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable tools for separating and analyzing the components of a mixture. For a substituted aromatic amine like 2-Bromo-6-fluorobenzylamine hydrochloride, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are routinely employed to ensure its purity and to monitor the progress of reactions involving its synthesis or derivatization.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like 2-Bromo-6-fluorobenzylamine hydrochloride. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities, such as positional isomers that may arise during synthesis.

The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For halogenated and amine-containing aromatic compounds, reversed-phase chromatography is a common approach. In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol.

The separation of positional isomers of related fluorinated aromatic compounds, such as fluorophenylacetic acids, has been shown to be highly dependent on the choice of the organic modifier in the mobile phase. Furthermore, temperature can play a crucial role in achieving the desired selectivity. For instance, the separation of 2- and 4-fluorophenylacetic acid isomers was found to be driven by enthalpy, while the separation of 3- and 4-isomers was an entropy-driven process. libretexts.org While specific HPLC methods for 2-Bromo-6-fluorobenzylamine hydrochloride are not extensively published in peer-reviewed literature, the principles applied to similar molecules provide a strong foundation for method development. The monitoring of impurities in related syntheses, such as for N-isobutyl 3-fluorobenzylamine, often relies on HPLC to ensure high purity of the final product. niscpr.res.in

A typical starting point for developing an HPLC method for 2-Bromo-6-fluorobenzylamine hydrochloride would involve a C18 column with a gradient elution system.

Table 1: Illustrative HPLC Parameters for Analysis of 2-Bromo-6-fluorobenzylamine Hydrochloride

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 10% B, increase to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a hypothetical starting method based on common practices for similar compounds and would require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. While 2-Bromo-6-fluorobenzylamine hydrochloride itself is a salt and not directly amenable to GC analysis due to its low volatility, its free base form or volatile derivatives can be readily analyzed. GC-MS provides not only retention time data for purity assessment but also mass spectra that offer structural information, aiding in the unequivocal identification of the main component and any impurities.

For the analysis of related bromofluorobenzaldehyde isomers, a low thermal mass GC (LTM GC) method has been developed, which allows for rapid temperature programming and short analysis times. rsc.org A DB-624 column, suitable for the analysis of volatile organic compounds, was used in that study, demonstrating excellent separation of the ten isomers. rsc.org This suggests that a similar column could be effective for the GC analysis of 2-Bromo-6-fluorobenzylamine and its volatile derivatives.

Often, to enhance volatility and improve chromatographic peak shape, derivatization of the amine group is performed prior to GC-MS analysis. Common derivatization reactions include silylation or acylation. However, for some benzylamines, direct analysis without derivatization is possible.

Table 2: Exemplary GC-MS Conditions for the Analysis of 2-Bromo-6-fluorobenzylamine (Free Base)

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Interface Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-400 |

This table presents a hypothetical set of parameters for the analysis of the free base and would necessitate validation.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is extensively used to monitor the progress of chemical reactions. georgiasouthern.edu In the synthesis of 2-Bromo-6-fluorobenzylamine hydrochloride and its derivatives, TLC can be used to track the consumption of starting materials and the formation of the product. This allows for the determination of the optimal reaction time and can help in identifying the presence of byproducts.

The choice of the mobile phase (eluent) is critical for achieving good separation on a TLC plate, which is typically coated with silica (B1680970) gel. For aromatic amines, which are basic in nature, a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate) is often used. To prevent the common issue of "streaking" or tailing of basic spots on the acidic silica gel, a small amount of a base, such as triethylamine (B128534) or ammonia (B1221849), is often added to the eluent.

For the separation of aromatic amines, various solvent systems have been reported. The mobility of the amines generally increases with the polarity of the mobile phase. niscpr.res.in For instance, in toluene, most aromatic amines show some mobility, while in more polar solvents like butanol, they move further up the plate. niscpr.res.in

Table 3: Potential TLC Solvent Systems for Monitoring Reactions of 2-Bromo-6-fluorobenzylamine

| Solvent System (v/v) | Application Notes |

| Hexane:Ethyl Acetate (7:3) | A good starting point for moderately polar compounds. |

| Dichloromethane:Methanol (95:5) | Suitable for more polar compounds. The ratio can be adjusted to optimize separation. |

| Toluene:Diethyl Ether (8:2) | Another option for compounds of intermediate polarity. |

| Hexane:Ethyl Acetate with 1% Triethylamine | The addition of a base can improve the spot shape of the amine by reducing tailing on the silica plate. |

These solvent systems are suggestions based on the analysis of similar compounds and would require experimental verification to determine the optimal conditions for 2-Bromo-6-fluorobenzylamine and its specific derivatives. Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) or by using a staining agent.

Green Chemistry Principles and Sustainable Synthesis Approaches for 2 Bromo 6 Fluorobenzylamine Hydrochloride

Atom Economy Maximization in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net A high atom economy signifies that most of the atoms from the starting materials are incorporated into the final product, minimizing waste generation. researchgate.net The primary route to 2-Bromo-6-fluorobenzylamine (B1280769) hydrochloride typically involves the reductive amination of 2-bromo-6-fluorobenzaldehyde (B104081).

Traditional reductive amination methods often utilize stoichiometric reducing agents like sodium borohydride (B1222165), which can result in a lower atom economy due to the formation of inorganic byproducts. A more atom-economical approach is catalytic hydrogenation, where molecular hydrogen is used as the reductant and the only byproduct is water.

Table 1: Comparison of Atom Economy in the Synthesis of 2-Bromo-6-fluorobenzylamine

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Reductive Amination with NaBH4 | 2-bromo-6-fluorobenzaldehyde, Ammonia (B1221849), Sodium Borohydride | 2-Bromo-6-fluorobenzylamine | Sodium borate salts, Water | < 100 |

| Catalytic Hydrogenation | 2-bromo-6-fluorobenzaldehyde, Ammonia, Hydrogen | 2-Bromo-6-fluorobenzylamine | Water | ~100 |

Note: The calculation for the atom economy of the reductive amination with NaBH4 is complex and depends on the specific reaction stoichiometry and workup procedure. However, it is inherently lower than catalytic hydrogenation due to the generation of borate salts.

Catalytic reductive amination of halogenated aldehydes has been shown to be highly efficient. For instance, the chemoselective amination of halogenated aromatic aldehydes using dimethyl amine has been investigated, highlighting the potential for high yields while preserving the halogen substituents. frontiersin.org The use of catalysts, particularly those based on non-noble metals, is a key area of research to further enhance the sustainability of this process. uchicago.edu

Principle of Reduced Derivatives and Protecting Group Avoidance

The development of chemoselective catalysts and reaction conditions is crucial for achieving protecting-group-free synthesis. For example, selective catalytic amination of halogenated aldehydes demonstrates that with the right catalyst, the aldehyde can be converted to an amine without affecting the halogen atoms on the aromatic ring. frontiersin.org

Implementation of Environmentally Benign Solvents and Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry encourages the use of safer and more environmentally friendly alternatives.

Water as a Reaction Medium

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have limited solubility in water, various techniques can be employed to facilitate reactions in aqueous media. For the synthesis of benzylamines, the use of water-soluble catalysts and surfactants can promote the reaction. Reductive amination of aldehydes and ketones has been successfully performed in aqueous systems, often leading to high yields and simplified product isolation.

Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) are salts with low melting points that can act as solvents for a wide range of chemical reactions. tandfonline.com They are considered green solvents due to their negligible vapor pressure, which reduces air pollution. tandfonline.com Reductive amination of aromatic aldehydes has been demonstrated in ionic liquids, often with enhanced reaction rates and selectivities. tandfonline.com Furthermore, the recyclability of ionic liquids makes them an attractive option for sustainable processes. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, offer similar advantages to ionic liquids but are often cheaper and more biodegradable.

Solvent-Free Reaction Conditions

Conducting reactions without a solvent is an even greener approach, as it completely eliminates solvent-related waste and simplifies purification. tandfonline.comresearchgate.neted.govresearchgate.net Solvent-free reductive amination of aromatic aldehydes has been achieved using various catalysts, such as cerium chloride. tandfonline.comresearchgate.net These reactions are often carried out by grinding the reactants together or by gentle heating, leading to high yields in short reaction times.

Table 2: Comparison of Different Solvents/Media for the Reductive Amination of Aromatic Aldehydes

| Solvent/Medium | Advantages | Disadvantages | Potential for 2-Bromo-6-fluorobenzylamine Synthesis |

| Water | Non-toxic, non-flammable, abundant, inexpensive. | Poor solubility of many organic reactants. | High, with the use of appropriate catalysts or surfactants. |

| Ionic Liquids | Low vapor pressure, recyclable, tunable properties. | Can be expensive, potential toxicity concerns. | High, can enhance reaction rates and selectivity. |

| Deep Eutectic Solvents | Inexpensive, biodegradable, low toxicity. | Higher viscosity can be a challenge. | Promising, offers a more sustainable alternative to some ionic liquids. |

| Solvent-Free | Eliminates solvent waste, simplifies purification. | May not be suitable for all reactions, potential for localized heating. | Very high, especially with solid-state grinding or minimal heating. |

Energy-Efficient Synthetic Protocols

Reducing energy consumption is another key principle of green chemistry. Traditional synthetic methods often rely on prolonged heating, which is energy-intensive. Modern techniques aim to reduce reaction times and energy input.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govasianjpr.comacs.org Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly shorter reaction times and higher yields compared to conventional heating. asianjpr.comacs.org The synthesis of various amine derivatives has been successfully achieved using microwave assistance, demonstrating its potential for the energy-efficient production of 2-Bromo-6-fluorobenzylamine.

Photocatalysis, which utilizes light to drive chemical reactions, is another energy-efficient approach. nih.govnih.gov Visible-light photoredox catalysis has been successfully applied to the direct reductive amination of aromatic aldehydes, offering a mild and selective route to benzylamines. nih.govnih.gov This method avoids the need for high temperatures and harsh reagents, making it a highly sustainable alternative.

Table 3: Comparison of Energy Input for Different Synthetic Protocols

| Protocol | Energy Source | Typical Reaction Time | Advantages | Disadvantages | Applicability to 2-Bromo-6-fluorobenzylamine Synthesis |

| Conventional Heating | Oil bath, heating mantle | Hours to days | Well-established, simple setup | Inefficient energy transfer, long reaction times | Applicable, but less energy-efficient. |

| Microwave-Assisted Synthesis | Microwaves | Minutes to hours | Rapid heating, shorter reaction times, higher yields | Requires specialized equipment | High, can significantly reduce energy consumption. |

| Photocatalysis | Visible light | Hours | Mild reaction conditions, high selectivity, uses a renewable energy source | May require specific photocatalysts | High, offers a very green and energy-efficient pathway. |

By embracing these green chemistry principles, the synthesis of 2-Bromo-6-fluorobenzylamine hydrochloride can be transformed into a more sustainable and efficient process, minimizing its environmental impact while maintaining high product quality.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. jmdet.com By directly coupling with polar molecules in the reaction mixture, microwave irradiation provides rapid and uniform heating, which can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. researchgate.netnih.gov This technique often allows for solvent-free reactions, further bolstering its green credentials. globalresearchonline.netrsc.org

A plausible microwave-assisted route to 2-Bromo-6-fluorobenzylamine could involve the reduction of 2-bromo-6-fluorobenzonitrile (B1362393). While specific literature for this exact transformation is not available, the reduction of nitriles to primary amines is a fundamental conversion in organic synthesis. Microwave irradiation has been successfully applied to accelerate various organic transformations, including the synthesis of fluorinated heterocycles and other bioactive molecules. mdpi.comeurekaselect.com The efficiency of MAOS is demonstrated in the synthesis of various heterocyclic compounds, where reaction times have been reduced from hours to mere minutes. mdpi.com

For instance, a comparative study on the synthesis of benzimidazole derivatives highlighted the significant rate enhancement achieved with microwave assistance compared to conventional heating.

| Entry | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Conventional (Reflux) | 5-6 hours | 65-75 | globalresearchonline.net |

| 2 | Microwave (Solvent-free) | 2-3 minutes | 88-95 | globalresearchonline.net |

This data illustrates the potential for applying microwave technology to the synthesis of 2-Bromo-6-fluorobenzylamine hydrochloride to achieve similar enhancements in efficiency and sustainability.

Ultrasound-Assisted Synthesis

A promising application of this technology for synthesizing the target compound is the reductive amination of a suitable precursor. Research has demonstrated the successful ultrasound-assisted solventless synthesis of N-alkylated amines from benzyl (B1604629) halides. rsc.org This method involves the in situ oxidation of the halide to an aldehyde, followed by reductive amination. Another relevant application is the rapid reduction of nitroaromatics to anilines using gallium metal under ultrasonic conditions, a transformation that tolerates various functional groups, including halogens. nsf.gov

The benefits of sonochemistry are evident when comparing reaction conditions with conventional methods for synthesizing various heterocyclic compounds.

| Reaction Type | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Reductive Amination of Benzyl Halides | Ultrasound, Solvent-free, K-10 Catalyst | 1.5 - 2.5 hours | 82-96 | rsc.org |

| Nitroaromatic Reduction | Ultrasound, Ga, HCl/Ethanol | 10-60 minutes | up to 99 | nsf.gov |

| Heterocycle Synthesis | Ultrasound, Room Temp | Significantly Reduced | High to Excellent | ksu.edu.sa |

These examples underscore the potential of ultrasound-assisted methods to provide a rapid, efficient, and environmentally friendly pathway for the synthesis of 2-Bromo-6-fluorobenzylamine hydrochloride.

Reactions at Ambient Temperature and Pressure

Conducting chemical syntheses at ambient temperature and pressure is a primary goal of green chemistry, as it minimizes the energy input required for heating, cooling, and maintaining high-pressure systems. This approach not only reduces energy consumption and associated environmental impact but also enhances the inherent safety of chemical processes.

The synthesis of 2-Bromo-6-fluorobenzylamine hydrochloride's precursors can incorporate steps that proceed under mild conditions. For example, the preparation of 2-bromo-6-fluorobenzaldehyde, a potential intermediate, can involve reactions that, following an initial heating or cooling phase, proceed at room temperature. google.comgoogle.com Furthermore, many modern catalytic methods, including those for the reduction of nitriles or reductive amination, are increasingly designed to be effective at or near room temperature. chemguide.co.uk While a complete, multi-step synthesis of the final hydrochloride salt performed entirely at ambient conditions may be challenging, optimizing individual steps to avoid energy-intensive conditions is a key strategy in sustainable process development.

Mechanochemical Approaches for Sustainable Synthesis

Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, represents a paradigm shift in green synthesis. colab.ws By conducting reactions in the solid state, often with minimal or no solvent, mechanochemical methods can drastically reduce waste, eliminate the need for hazardous solvents, and sometimes provide access to products that are difficult to obtain from solution-phase chemistry. organic-chemistry.org

Ball milling is the most common technique used for mechanochemical synthesis. This approach has been successfully applied to a range of transformations, including challenging C-N cross-coupling reactions to form amines. acs.orgnih.gov Recent studies have demonstrated the first general mechanochemical protocol for the Buchwald-Hartwig cross-coupling of aromatic primary amines, with most reactions completing within 30 minutes in the air under solvent-free conditions. acs.orgnih.gov This method is particularly effective for poorly soluble reactants that are challenging to work with in solution. acs.org

| Feature | Description | Reference |

|---|---|---|

| Reaction Time | Typically < 30 minutes | acs.orgnih.gov |

| Solvent Use | Solvent-free or minimal solvent | acs.orgresearchgate.net |

| Conditions | Often performed in air, at room temperature | acs.orgresearchgate.net |

| Substrate Scope | Effective for poorly soluble substrates and tolerates various functional groups | organic-chemistry.orgacs.org |

Given the solid nature of many reactants and catalysts, a mechanochemical approach could be highly suitable for one or more steps in the synthesis of 2-Bromo-6-fluorobenzylamine hydrochloride, offering a highly sustainable and efficient alternative to traditional solvent-based methods.

Waste Minimization and By-Product Utilization Strategies

A holistic green chemistry approach extends beyond the reaction vessel to encompass the entire process, with a primary goal of minimizing waste. researchgate.net For the synthesis of 2-Bromo-6-fluorobenzylamine hydrochloride, several strategies can be employed.

Atom Economy: The ideal synthetic route maximizes the incorporation of all reactant atoms into the final product. For example, the direct reduction of 2-bromo-6-fluorobenzonitrile to 2-Bromo-6-fluorobenzylamine is a 100% atom-economical transformation, as it is an addition reaction with no atoms being lost as by-products.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Catalytic hydrogenation for nitrile reduction, for instance, uses a small amount of a metal catalyst (like palladium, platinum, or nickel) and hydrogen gas, which is cleaner than using stoichiometric metal hydride reagents that generate large amounts of inorganic waste. chemguide.co.uk

Solvent Selection and Reduction: Solvents account for a significant portion of the waste generated in pharmaceutical and chemical manufacturing. jk-sci.comwhiterose.ac.uk The principles of green chemistry advocate for minimizing solvent use or replacing hazardous solvents with greener alternatives. researchgate.net Traditional solvents like DMF, NMP, and chlorinated hydrocarbons are being replaced by more benign options such as 2-MeTHF, cyclopentyl methyl ether (CPME), or bio-based solvents like Cyrene™. whiterose.ac.ukrsc.org The alternative energy methods discussed previously, such as microwave and mechanochemistry, often enable reactions to proceed under solvent-free conditions, representing the ideal scenario for waste reduction. globalresearchonline.netrsc.org

常见问题

What synthetic strategies are effective for preparing 2-Bromo-6-fluorobenzylamine HCl, and how can intermediates be optimized?

Basic

A common route involves the reduction of 2-Bromo-6-fluorobenzonitrile (CAS RN 79544-27-7) using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF), followed by HCl neutralization to yield the hydrochloride salt . Intermediate purity is critical; recrystallization from ethanol/water mixtures improves yield. Characterization of intermediates like 2-Bromo-6-fluorobenzoic acid (CAS RN 2252-37-1) via <sup>1</sup>H NMR and FT-IR ensures structural fidelity before proceeding to amination .

Advanced

For optimized regioselectivity, consider electrophilic aromatic substitution (EAS) directing effects: the bromine atom (ortho/para-director) and fluorine (meta-director) influence substitution patterns. Computational modeling (e.g., DFT) predicts electron density distribution, aiding in precursor selection . Kinetic studies in polar aprotic solvents (e.g., DMF) at 80–100°C can minimize side products like dehalogenated byproducts .

How can conflicting <sup>19</sup>F NMR signals in this compound derivatives be resolved?

Advanced

Fluorine’s strong spin-spin coupling with adjacent protons and bromine’s quadrupolar effects often complicate NMR interpretation. Use deuterated solvents (DMSO-d6) to reduce proton coupling and employ <sup>19</sup>F-<sup>1</sup>H decoupling experiments. For ambiguous signals, compare with structurally analogous compounds (e.g., 4-Bromo-2-chloro-6-fluorobenzoic acid, CAS RN 1321613-01-7) to identify chemical shift trends . Variable-temperature NMR (VT-NMR) at −40°C can slow molecular motion, resolving overlapping peaks .

What methodologies validate the purity of this compound, especially in the presence of hygroscopic impurities?

Basic

Potentiometric titration with standardized NaOH identifies free amine content, while Karl Fischer titration quantifies water . High-resolution mass spectrometry (HRMS) confirms molecular ion integrity. For hygroscopic samples, store under inert gas (argon) and use glovebox techniques during handling .

Advanced

Differential scanning calorimetry (DSC) detects polymorphic forms or solvates. Pair with X-ray powder diffraction (XRPD) to correlate thermal events with crystallinity. For trace metal analysis (e.g., from catalysts), inductively coupled plasma mass spectrometry (ICP-MS) with a detection limit <1 ppb is recommended .

How do steric and electronic effects influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

Advanced

The bromine atom’s steric bulk and fluorine’s electron-withdrawing effect modulate oxidative addition efficiency. Use Pd(PPh3)4 or XPhos ligands to enhance catalytic activity in sterically hindered systems. Kinetic studies show that electron-deficient aryl bromides require higher temperatures (100–120°C) but achieve >90% conversion in 12 hours. Monitor reaction progress via GC-MS to optimize ligand-to-palladium ratios .

What safety protocols are critical for handling this compound in large-scale syntheses?

Basic

Use impervious nitrile gloves and NIOSH-approved respirators with organic vapor cartridges. Work in a fume hood with local exhaust ventilation to prevent inhalation of hydrochloride fumes. Emergency eyewash stations and neutralization kits (e.g., sodium bicarbonate for acid spills) must be accessible .

Advanced

For thermal stability assessment, conduct accelerating rate calorimetry (ARC) to identify decomposition thresholds (>200°C). Implement inert gas purging during distillation to prevent explosive peroxide formation. Train personnel in HAZOP (Hazard and Operability Study) protocols for risk mitigation .

How can computational tools predict the solubility and stability of this compound in different solvent systems?

Advanced

Use COSMO-RS (Conductor-like Screening Model for Real Solvents) simulations to predict solubility parameters in solvents like DCM, acetone, or acetonitrile. Molecular dynamics (MD) simulations assess stability under varying pH (e.g., protonation states in gastric fluid models). Pair with experimental validation via UV-Vis spectroscopy to refine predictive models .

What analytical techniques differentiate this compound from its regioisomers (e.g., 4-Bromo-2-fluorobenzylamine HCl)?

Advanced

High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid (TFA) mobile phase separates regioisomers based on retention time differences (>2 minutes). Confirm identity using tandem MS (MS/MS) fragmentation patterns, where bromine’s isotopic signature (1:1 ratio for <sup>79</sup>Br/<sup>81</sup>Br) distinguishes positional isomers .

Tables

Table 1. Key Physicochemical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Melting Point | 249–254°C (DSC) | |

| Solubility in Water | 12 mg/mL (25°C, potentiometric) | |

| logP (Octanol-Water) | 2.1 (Predicted via ACD/Labs) | |

| Stability in DMSO | >24 hours at 25°C (HPLC) |

Table 2. Common Synthetic Intermediates

| Intermediate | CAS RN | Application |

|---|---|---|

| 2-Bromo-6-fluorobenzoic acid | 2252-37-1 | Precursor for amination |

| 2-Bromo-6-fluorobenzonitrile | 79544-27-7 | Nitrile reduction to amine |

| 4-Bromo-2-chloro-6-fluorobenzoic acid | 1321613-01-7 | Comparative regioisomer studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。